molecular formula C7H6ClNO4S B1594758 2-Methyl-4-nitrobenzenesulfonyl chloride CAS No. 21320-90-1

2-Methyl-4-nitrobenzenesulfonyl chloride

Cat. No. B1594758
CAS RN: 21320-90-1
M. Wt: 235.65 g/mol
InChI Key: WREICNIHNBOUJV-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzenesulfonyl chloride (MNBC) is a synthetic compound that is widely used in the laboratory for various purposes. It is an important reagent for organic synthesis and has been used in a wide range of applications, including the synthesis of peptides, peptidomimetics, and other organic compounds. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungal drugs, and anti-cancer drugs.

Scientific Research Applications

Solid-Phase Synthesis Applications

2-Methyl-4-nitrobenzenesulfonyl chloride has been utilized as a reagent in the preparation of polymer-supported benzenesulfonamides. These intermediates have facilitated various chemical transformations, including rearrangements to yield diverse privileged scaffolds. The utility of 2/4-nitrobenzenesulfonyl chloride in solid-phase synthesis underscores its versatility in the construction of complex molecules, offering a pathway to generate a myriad of chemical entities for further exploration in drug discovery and material science (Fülöpová & Soural, 2015).

Analytical Chemistry Enhancement

In the realm of analytical chemistry, this compound has played a crucial role in improving the detection sensitivity of estrogens in biological fluids. By facilitating the derivatization of estrogens, it enhances their detection responses significantly in liquid chromatography–mass spectrometry analyses. This application is particularly beneficial for the accurate and reproducible quantification of biological steroids, aiding in the diagnosis of various health conditions (Higashi et al., 2006).

Catalysis and Synthesis

The compound has also been investigated for its potential in catalytic processes and synthetic applications. Studies have explored its reactivity and the mechanisms underlying its interactions in synthetic pathways. Such research sheds light on its role in facilitating or enhancing chemical reactions, contributing to the development of more efficient and selective synthetic methods (Hayaki et al., 2010).

Environmental and Green Chemistry

Efforts to employ this compound in environmentally friendly synthesis processes have been reported, emphasizing the compound's adaptability in green chemistry applications. These studies aim to minimize waste and reduce environmental impact, aligning with the broader goals of sustainable chemical manufacturing (Chen Zhong-xiu, 2009).

Biochemical Analysis

Biochemical Properties

2-Methyl-4-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the sulfonation of glycosylamines to yield N-glycosyl-2,4-dinitrobenzenesulfonamides . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of sulfonamide bonds. The compound’s ability to act as a sulfonating agent makes it valuable in the synthesis of various biochemical compounds.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways . These effects are crucial for understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and the modulation of biochemical pathways. The compound’s ability to form stable sulfonamide bonds is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for its effective use in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings are crucial for determining safe and effective dosages for research purposes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s role in these pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these interactions is important for elucidating the compound’s metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular biochemistry.

properties

IUPAC Name

2-methyl-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREICNIHNBOUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175594
Record name 5-Nitrotoluene-2-sulphonyl chloride
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Molecular Weight

235.65 g/mol
Source PubChem
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CAS RN

21320-90-1
Record name 2-Methyl-4-nitrobenzenesulfonyl chloride
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Record name 5-Nitrotoluene-2-sulfonyl chloride
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Record name 21320-90-1
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Record name 5-Nitrotoluene-2-sulphonyl chloride
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Record name 5-nitrotoluene-2-sulphonyl chloride
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Record name 5-NITROTOLUENE-2-SULFONYL CHLORIDE
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Synthesis routes and methods

Procedure details

200 Parts by weight of 1-amino-2-methyl-4-nitrobenzene were diazotized at 0° - 5° C with 400 parts by weight of 30% hydrochloric acid and 235 parts by weight of 40% sodium nitrite solution. The clarified diazo solution was allowed to run, with slight external cooling, below the surface of a mixture of 1300 parts by weight of 30% hydrochloric acid, 33 parts by weight of crystalline copper sulfate and 330 parts by weight of 40% sodium bisulfite lye, while adding at the same time further 330 parts by weight of 40% sodium bisulfite lye. After about 45 minutes, the sulfonic acid chloride that had separated was filtered off with suction, washed with 2000 parts by volume of cold water and dried. The 2-methyl-4-nitrobenzene-sulfonic acid chloride was obtained in a yield of 85% of the theory and was found to melt at 105° - 106° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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